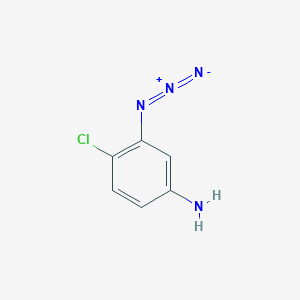![molecular formula C23H23N3O5S2 B2480404 (Z)-methyl 2-(2-((2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 851717-00-5](/img/structure/B2480404.png)
(Z)-methyl 2-(2-((2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemicals that are synthetically derived and have potential applications in various scientific fields. This summary specifically focuses on the compound's synthesis, structural analysis, and its physical and chemical properties, which are foundational to understanding its potential applications and behaviors in different conditions.
Synthesis Analysis
The synthesis of related thiazolidin-4-one and thiadiazole derivatives involves cyclocondensation reactions, showcasing the compound's complex synthetic pathway. For instance, methyl[4-oxo-2-(substituted benzoylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate derivatives, closely related to the compound of interest, are synthesized through the reaction of 1-aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate (DMAD) in methanol at room temperature, yielding excellent yields and characterized by spectroscopic techniques and X-ray crystallography (Sher Ali et al., 2012).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined unambiguously through X-ray crystallography, providing insights into the stereochemical configurations that are crucial for their biological activity and interactions (T. Kanai et al., 1993). This analytical technique allows for a detailed understanding of the molecular geometry, bond lengths, and angles, which are vital for predicting the compound's reactivity and properties.
Chemical Reactions and Properties
The compound's chemical reactivity is illustrated through its involvement in various chemical reactions, such as nucleophilic substitution reactions, which lead to the formation of new derivatives with potential biological activities. For example, reactions involving the substitution of methylthio groups with C-nucleophiles have been utilized to synthesize new naphthostyryl derivatives (V. Dyachenko et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the compound's behavior in different environments and for its formulation in potential applications. While specific data on the compound mentioned may not be directly available, related research on similar compounds provides valuable insights into how such properties can be analyzed and interpreted.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the compound's ability to form complexes with metals, are critical for its application in chemical synthesis and potential therapeutic uses. Studies on related compounds show how modifications in the chemical structure can significantly alter their reactivity and binding affinity to biological targets (M. H. Al-amery, 2013).
科学的研究の応用
Antimicrobial Activity
The compound and its derivatives have been investigated for their potential antimicrobial activities. Research indicates that certain synthesized compounds, similar in structure to the queried compound, exhibit notable antimicrobial properties. These findings suggest a promising avenue for the development of new antimicrobial agents, particularly given the structural complexity and uniqueness of these compounds (Basavarajaiah & Mruthyunjayaswamy, 2010), (Basavarajaiah & Mruthyunjayaswamy, 2010).
Potential Anticancer Properties
Novel analogs of the compound have been synthesized and evaluated for their in vitro cytotoxicity against a panel of human tumor cell lines. Certain analogs demonstrated significant growth inhibitory values, suggesting their potential as leads for anticancer drug development. This research highlights the compound's relevance in cancer treatment and the need for further exploration in this direction (Penthala et al., 2010).
Use in Cephalosporin Antibiotics
Derivatives of the compound have been utilized as side-chains in the synthesis of the fourth generation of cephem antibiotics. This application is crucial, considering the widespread use of cephalosporin antibiotics in treating bacterial infections. The synthesis processes explored for these derivatives offer insights into the practical and efficient production of these vital antibiotic components (Tatsuta et al., 1994).
Synthesis and Characterization
The compound has been involved in the synthesis and characterization of various derivatives, further expanding its utility in different chemical reactions and potential applications. These studies provide a fundamental understanding of the compound's chemical behavior, paving the way for its application in more complex chemical processes and pharmaceutical developments (Hassan et al., 2014).
特性
IUPAC Name |
methyl 2-[2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylacetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-30-16-7-8-18-19(11-16)33-23(26(18)12-22(29)31-2)24-20(27)13-32-14-21(28)25-10-9-15-5-3-4-6-17(15)25/h3-8,11H,9-10,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNXARMDMZTPOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)CSCC(=O)N3CCC4=CC=CC=C43)S2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

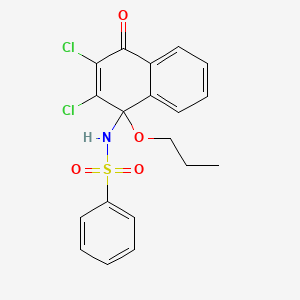

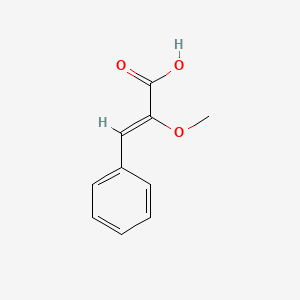
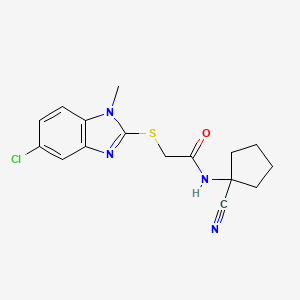
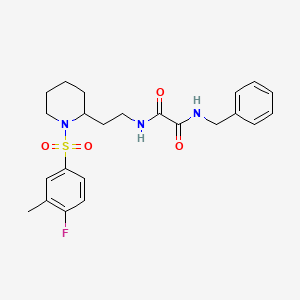

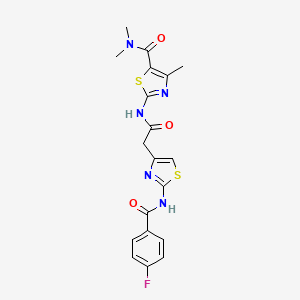
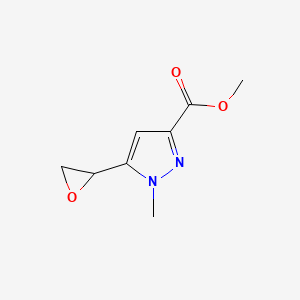
![2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2480333.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B2480334.png)
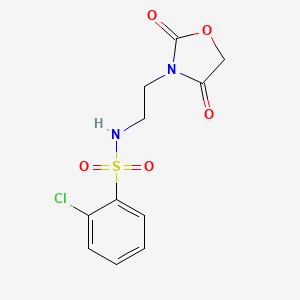
![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480337.png)
![N-((2-methyl-1H-indol-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2480338.png)
